molecular formula C20H17F3N2O3S B2413343 ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226436-33-4

ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No. B2413343
CAS RN: 1226436-33-4
M. Wt: 422.42
InChI Key: IIBJMDUNQQGJMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a number of cyclocondensation reactions. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate and similar compounds are synthesized and evaluated for various biological activities. These compounds demonstrate potential in antimicrobial studies, with some showing excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Cytotoxic Activity

  • Research has explored the cytotoxic activity of related compounds against specific cancer cell lines, such as K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, indicating potential applications in cancer research (Nguyen et al., 2019).

Antibacterial Studies

  • The synthesis of imidazole derivatives, including compounds related to ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate, has led to the development of new agents with antibacterial properties, providing insights into novel treatments for bacterial infections (Saiful F. M. Ali, 2018).

Antioxidant Ability

  • Some derivatives of this compound have been tested for their antioxidant ability, showing potential as effective antioxidants in biological systems (Šermukšnytė et al., 2022).

In Vitro Antimicrobial Activity

  • The compound and its derivatives have been studied for their in vitro antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Mohite & Bhaskar, 2010).

Novel Synthesis Methods

  • Research into novel synthesis methods for related compounds has been conducted, which could lead to more efficient production techniques for pharmaceutical applications (Liu, 2013).

Antitumor Activities

  • Derivatives of ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate have been synthesized and evaluated for antitumor activities, showing promise in the development of novel anticancer drugs (Mohareb & Gamaan, 2018).

properties

IUPAC Name

ethyl 2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S/c1-2-27-18(26)13-29-19-24-12-17(14-6-4-3-5-7-14)25(19)15-8-10-16(11-9-15)28-20(21,22)23/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBJMDUNQQGJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate

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